tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate
Description
This compound is a derivative of indole, which is a heterocyclic compound that is important in many biological systems and is a component of many natural and synthetic products . The tert-butyl group, the hydrazone group, and the furylcarbonyl group are all functional groups that could potentially contribute to the compound’s properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the interactions between its atoms .Scientific Research Applications
Synthesis and Chemical Reactions
Metathesis Reactions for Carbazoles Synthesis : This compound has been involved in metathesis reactions crucial for the synthesis of indolo[2,3-a]carbazole and sulfur analogs of furostifoline, which are significant in organic chemistry and drug development (Pelly, Parkinson, van Otterlo, & de Koning, 2005).
Catalysis in Oxidation of Alcohols : It acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds, a key reaction in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Recyclization into Indole Derivatives : This compound undergoes recyclization under acidic conditions, transforming into various indole derivatives. This is particularly relevant in the synthesis of complex organic molecules (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Applications in Medicinal Chemistry and Drug Design
In Mcl-1 Antagonists Synthesis : This compound is used in synthesizing potential Mcl-1 antagonists. These compounds are significant in cancer research and drug design, as Mcl-1 is a key protein in many cancer types (Bhat et al., 2019).
Synthesis of Deaza-Analogues of Marine Alkaloids : It has been used in the synthesis of deaza-analogues of the bis-indole alkaloid topsentin. These analogues are researched for their potential anticancer properties (Carbone et al., 2013).
Miscellaneous Applications
In Synthesis of Tetrazocines and Triazoles : This compound reacts with nitrile imines and isocyanides to produce derivatives of tetrazocines and triazoles, which have applications in the synthesis of a variety of organic compounds (Moderhack, Daoud, Ernst, & Jones, 2000).
In Chiral Auxiliary Applications : It is also used in the synthesis of chiral auxiliaries, an essential tool in asymmetric synthesis, which is vital in creating enantiomerically pure pharmaceuticals (Studer, Hintermann, & Seebach, 1995).
Properties
IUPAC Name |
tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-12-13(14-7-4-5-8-15(14)22)11-20-21-17(23)16-9-6-10-25-16/h4-12H,1-3H3,(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIZMRPUKQAUML-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329454 | |
Record name | tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477849-04-0 | |
Record name | tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.